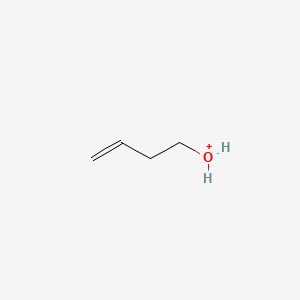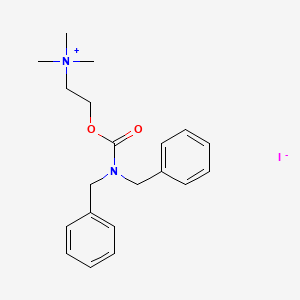![molecular formula C21H23NO3S B14504429 6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one CAS No. 63696-76-4](/img/structure/B14504429.png)
6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the class of azabicyclononanes. This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an azabicyclo moiety. The presence of methoxyphenyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves multiple steps. One common synthetic route includes the reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one with appropriate reagents to introduce the methoxyphenyl groups and the sulfur atom. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium acetate trihydrate . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one: This compound is a positional isomer with similar biological activities but different structural properties.
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds exhibit antifungal and antibacterial activities and are used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63696-76-4 |
|---|---|
Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
6,8-bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H23NO3S/c1-24-15-7-3-13(4-8-15)19-17-11-26-12-18(21(17)23)20(22-19)14-5-9-16(25-2)10-6-14/h3-10,17-20,22H,11-12H2,1-2H3 |
InChI Key |
BEEQHMOEGFZQDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CSCC(C3=O)C(N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


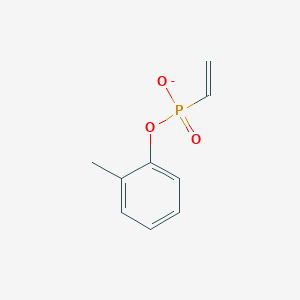
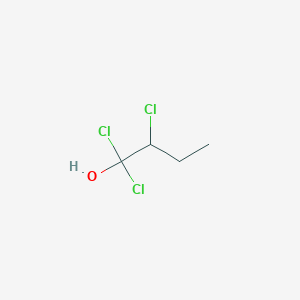
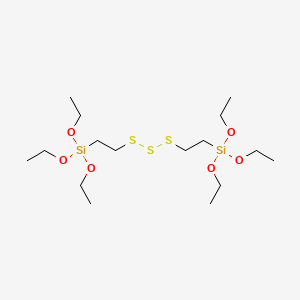
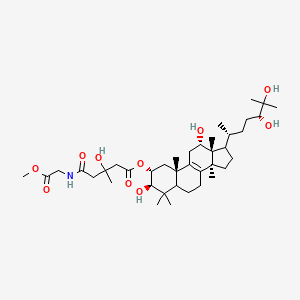
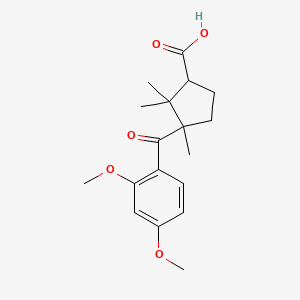
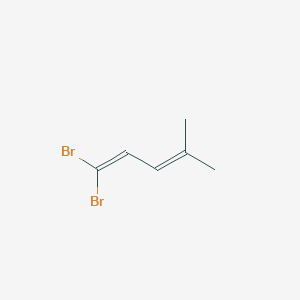
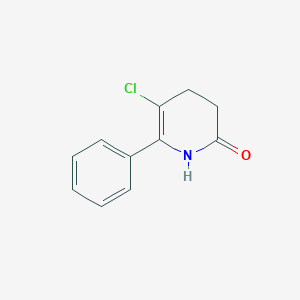
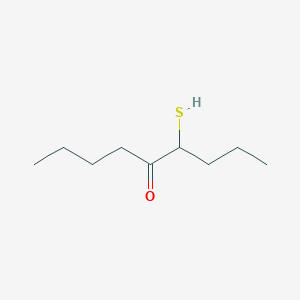
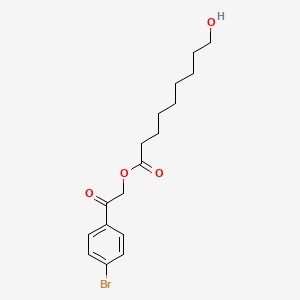
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
